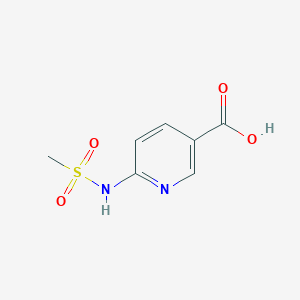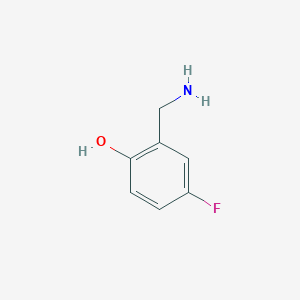
1,4,4-Trimethylcyclohexan-1-ol
Descripción general
Descripción
1,4,4-Trimethylcyclohexan-1-ol is an organic compound that is part of American Elements’s comprehensive catalog of life science products . It is supplied in most volumes including bulk quantities and can be produced to customer specifications .
Molecular Structure Analysis
The molecular formula of this compound is C9H18O. Its molecular weight is 142.24 g/mol.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 55-58°C .Aplicaciones Científicas De Investigación
Conformational Analysis in Organic Chemistry
A study by Deschamps et al. (2001) explores the impact of dicobalt octacarbonyl on the conformational aspects of cyclohexan-1-ol derivatives. They found that this treatment can induce a conformational ring flip in such molecules, providing insights into the structural dynamics of similar compounds (Deschamps et al., 2001).
Kinetics and Dynamics in Fuel Chemistry
Liu et al. (2019) conducted a detailed study on the low-temperature oxidation of 1,2,4-trimethylcyclohexane, a compound structurally related to 1,4,4-Trimethylcyclohexan-1-ol. This research is significant in understanding the oxidation processes of cyclohexanes, relevant in fuel chemistry and energy production (Liu et al., 2019).
Synthesis and Application in Polymer Industry
Research by Danfeng et al. (2016) highlights the application of 1,4-Cyclohexanedimethanol, a compound closely related to this compound, in the polymer industry. They demonstrated its synthesis from bis(2-hydroxyethylene terephthalate) using a trimetallic catalyst, showcasing its potential as a monomer in polymer production (Danfeng et al., 2016).
Enzymatic Synthesis in Biocatalysis
Wada et al. (2003) described an enzymatic method to synthesize a doubly chiral compound starting from a structure related to this compound. This method showcases the potential of biocatalysis in producing complex, chiral molecules for various applications (Wada et al., 2003).
Application in Organic Synthesis
Fischer et al. (2014) focused on the synthesis of 4-silacyclohexanones, which are derivatives of cyclohexanones like this compound. These compounds serve as versatile building blocks in organic synthesis, demonstrating the broad applicability of cyclohexanone derivatives in synthetic chemistry (Fischer et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1,4,4-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUHSXYYKIAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



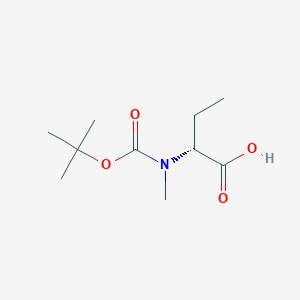

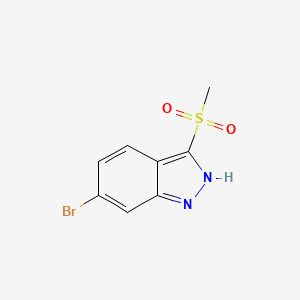

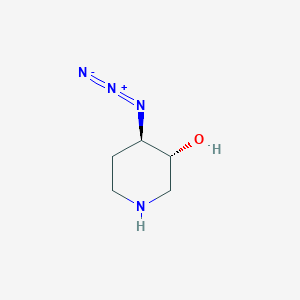
![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)



